2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide
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Overview
Description
This compound, also known as 2-(4-(3-CHLOROPHENYL)-1-PIPERAZINYL)-N-(4-PHENOXYPHENYL)ACETAMIDE, has a linear formula of C24H24ClN3O2 and a molecular weight of 421.931 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. Attached to this ring is a 3-chlorophenyl group and a 4-phenoxyphenyl group .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds structurally related to "2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide" have been synthesized and evaluated for their central nervous system (CNS) activities. For instance, a series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were synthesized and assessed for anxiolytic and skeletal muscle relaxant activities. Molecular docking studies revealed their potential interaction with the GABAA receptor, indicating the significance of structural design in the development of CNS agents (Verma, Kumar, & Kumar, 2017).
Antimicrobial and Anticancer Activities
Another study focused on the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, evaluating their in vitro antimicrobial and anticancer activities. These compounds demonstrated significant antimicrobial activity and notable anticancer potential, highlighting the importance of structural modification in enhancing biological activity (Mehta et al., 2019).
Biological Screening and Fingerprint Applications
The exploration of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for their antibacterial, antifungal, and anthelmintic activity showcased some compounds' significant biological activities. Moreover, these studies also explored the potential of these compounds in latent fingerprint analysis, indicating a multifaceted application of chemical synthesis (Khan et al., 2019).
Antidepressant and Antianxiety Activities
A novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, were synthesized and tested for their antidepressant and antianxiety activities. This research indicates the therapeutic potential of these compounds in treating depression and anxiety disorders, highlighting the relevance of structural innovation in the discovery of new therapeutic agents (Kumar et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological functions.
Biochemical Pathways
The affected pathways involve the serotonin and adrenergic systems, which are involved in a wide range of physiological processes, including mood regulation, sleep, and vasoconstriction . The downstream effects of these interactions can vary widely and are subject to individual variability.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c25-19-5-4-6-21(17-19)28-15-13-27(14-16-28)18-24(29)26-20-9-11-23(12-10-20)30-22-7-2-1-3-8-22/h1-12,17H,13-16,18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQODTXWUVKNYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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